molecular formula C20H22O6 B3317792 (+)-Dehydrodiconiferyl alcohol CAS No. 97465-82-2

(+)-Dehydrodiconiferyl alcohol

Cat. No. B3317792
CAS RN: 97465-82-2
M. Wt: 358.4 g/mol
InChI Key: KUSXBOZNRPQEON-LNFBDUAVSA-N
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Description

Alcohols are organic compounds in which a hydrogen atom of an aliphatic carbon is replaced with a hydroxyl group . Thus, an alcohol molecule consists of two parts; one containing the alkyl group and the other containing functional group hydroxyl group .


Synthesis Analysis

Alcohols can be synthesized from simpler starting materials through a process called retrosynthetic analysis . This approach is highly emphasized in organic chemistry courses .


Molecular Structure Analysis

The physical and chemical properties of alcohols are mainly due to the presence of a hydroxyl group . Alcohols may be classified as primary, secondary, or tertiary, depending on which carbon of the alkyl group is bonded to the hydroxyl group .


Chemical Reactions Analysis

Alcohols undergo oxidation in the presence of an oxidizing agent to produce aldehydes and ketones . These reactions of alcohols indicate their acidic nature .


Physical And Chemical Properties Analysis

Alcohols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses . The solubility of alcohol in water is governed by the hydroxyl group present . The acidic nature of alcohol is due to the polarity of the -OH bond .

Scientific Research Applications

Synthesis and Anti-Helicobacter Pylori Properties

  • (+)-Dehydrodiconiferyl alcohol has been synthesized from commercially available vanillin. This synthesis is significant due to the compound's potential as an anti-Helicobacter pylori agent, offering a promising route for producing medications aimed at treating infections caused by this bacterium (Hu & Jeong, 2006).

Wound Healing and Inflammatory Response

  • A study on dehydrodiconiferyl alcohol isolated from Silybum marianum revealed its efficacy in wound healing. The compound showed promising therapeutic potential in skin wound healing by inactivating NF-κB pathways in macrophages (Hu et al., 2019).

  • Another research demonstrated the suppression of pro-inflammatory molecules by dehydrodiconiferyl alcohol via the IKK-NF-κB pathway, both in vitro and in vivo. This suggests its potential application in treating inflammatory conditions (Lee, Choi, & Kim, 2015).

Immunological Applications

  • Dehydrodiconiferyl alcohol has shown effects on the differentiation of Th17 and Th1 cells and suppressed experimental autoimmune encephalomyelitis. This indicates its potential as a candidate for controlling Th17 and Th1-mediated inflammatory diseases (Lee et al., 2015).

Anti-obesity and Anti-lipogenic Effects

  • A study isolated dehydrodiconiferyl alcohol from Cucurbita moschata, highlighting its anti-adipogenic and anti-lipogenic effects. This suggests potential applications in the development of anti-obesity therapies (Lee et al., 2012).

Plant Metabolism and Biochemical Analysis

  • Research on dehydrodiconiferyl alcohol glucoside (DCG) reassessed its claimed cytokinin-substituting activity. The study found no evidence supporting this activity, suggesting a need for reevaluation of the compound's role in plant metabolism (Witvrouw et al., 2023).

  • The application of the DFRC method to dilignols, including dehydrodiconiferyl alcohol, provided insights into lignin chemistry, contributing to our understanding of plant cell wall composition and metabolism (Kobayashi, Shigematsu, & Tanahashi, 2005).

Mechanism of Action

Alcohol acts on various neurotransmitters such as gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids . Alcohol is both a GABA agonist and a glutamate N-methyl-d-aspartate (NMDA) receptor antagonist .

Safety and Hazards

Alcohols are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are flammable and can cause serious eye irritation . They are also suspected of causing cancer and damaging fertility or the unborn child .

Future Directions

The development of efficient alcohol electrooxidation reaction (AOR) catalysts is crucial for sustainable and environmentally-friendly advancements . A thorough understanding of AOR mechanisms is essential for catalyst design .

properties

IUPAC Name

4-[(2S,3R)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h3-6,8-10,15,19,21-23H,7,11H2,1-2H3/b4-3+/t15-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSXBOZNRPQEON-LNFBDUAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)/C=C/CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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